molecular formula C15H19BrN2O B5253470 1-[6-(4-Bromophenoxy)hexyl]imidazole CAS No. 5366-34-7

1-[6-(4-Bromophenoxy)hexyl]imidazole

Cat. No.: B5253470
CAS No.: 5366-34-7
M. Wt: 323.23 g/mol
InChI Key: IRYGYHMJDFFKNF-UHFFFAOYSA-N
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Description

1-[6-(4-Bromophenoxy)hexyl]imidazole is a chemical compound with the molecular formula C₁₅H₁₉BrN₂O and a molecular weight of 323.228 g/mol It is characterized by the presence of an imidazole ring attached to a hexyl chain, which is further substituted with a bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-Bromophenoxy)hexyl]imidazole typically involves the reaction of 4-bromophenol with 6-bromohexanol to form 6-(4-bromophenoxy)hexanol. This intermediate is then reacted with imidazole under suitable conditions to yield the final product . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-Bromophenoxy)hexyl]imidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation Reactions: The imidazole ring can undergo oxidation under specific conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of a base and a polar aprotic solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

1-[6-(4-Bromophenoxy)hexyl]imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[6-(4-Bromophenoxy)hexyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromophenoxy group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[6-(4-Bromophenoxy)hexyl]imidazole can be compared with other similar compounds, such as:

    1-[6-(4-Chlorophenoxy)hexyl]imidazole: Similar structure but with a chlorine atom instead of bromine.

    1-[6-(4-Methoxyphenoxy)hexyl]imidazole: Contains a methoxy group instead of bromine.

    1-[6-(4-Nitrophenoxy)hexyl]imidazole: Features a nitro group in place of bromine.

Properties

IUPAC Name

1-[6-(4-bromophenoxy)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O/c16-14-5-7-15(8-6-14)19-12-4-2-1-3-10-18-11-9-17-13-18/h5-9,11,13H,1-4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYGYHMJDFFKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385783
Record name 1-[6-(4-bromophenoxy)hexyl]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5366-34-7
Record name 1-[6-(4-bromophenoxy)hexyl]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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